Dithiodesmethylcarbodenafil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

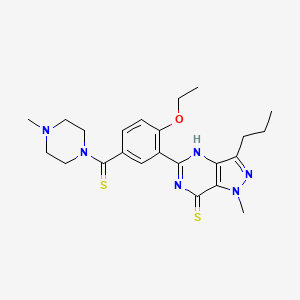

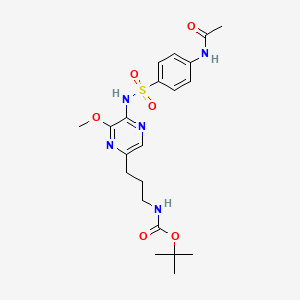

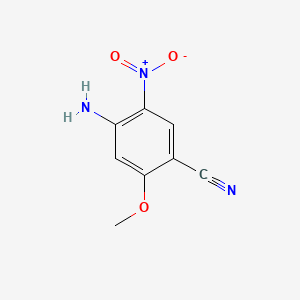

Dithiodesmethylcarbodenafil is a chemical compound with the molecular formula C23H30N6OS2 and a molecular weight of 470.654 . It is achiral, meaning it does not exhibit optical activity . The systematic name for this compound is 5-(2-ethoxy-5-((4-methyl-1-piperazinyl)thioxomethyl)phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo(4,3-d)pyrimidine-7-thione .

Molecular Structure Analysis

The molecular structure of this compound consists of various functional groups including a pyrazolopyrimidine core, a phenyl group, a thioxomethyl group, and a piperazine ring . The compound is achiral, meaning it does not have a plane of symmetry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (470.654), molecular formula (C23H30N6OS2), and its lack of optical activity . Other properties such as melting point, solubility, and stability could not be found in the available resources .Applications De Recherche Scientifique

Identification in Dietary Supplements

- Dithiodesmethylcarbodenafil has been identified as a major component in dietary supplements, particularly those sold in erotic shops. It was detected alongside other compounds like isonitrosoprodenafil, dithiodesethylcarbodenafil, and norcarbodenafil, with their structures elucidated using NMR and mass spectroscopy (Schramek, Wollein, & Eisenreich, 2014).

Structural Elucidation

- In another study, an analogue of sildenafil was detected in a premixed powder intended as a dietary supplement. The UV spectrum of this compound was similar to this compound and its structure was characterized by various spectroscopic methods. This research highlights the importance of analytical techniques in identifying and characterizing novel compounds in supplements (Yun et al., 2018).

Mécanisme D'action

Target of Action

Dithiodesmethylcarbodenafil is a structural analogue of sildenafil . The primary target of this compound is likely to be phosphodiesterase 5 (PDE5), a key enzyme involved in the regulation of blood flow in tissues . PDE5 inhibitors, like sildenafil, are commonly used in the treatment of erectile dysfunction and pulmonary arterial hypertension .

Mode of Action

As a PDE5 inhibitor, this compound likely works by blocking the enzymatic action of PDE5, which breaks down cyclic guanosine monophosphate (cGMP). cGMP is a substance that relaxes smooth muscles and widens blood vessels. The inhibition of PDE5 thus results in increased levels of cGMP, leading to smooth muscle relaxation and enhanced blood flow .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the nitric oxide-cGMP pathway. In this pathway, nitric oxide is produced as a neurotransmitter and it stimulates the production of cGMP. The cGMP then acts to relax smooth muscle tissue. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

Sildenafil is rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine . The bioavailability of this compound could be influenced by factors such as formulation, dose, and individual patient characteristics.

Result of Action

The result of this compound’s action would be the relaxation of smooth muscle tissue and vasodilation, leading to increased blood flow. This can help in conditions like erectile dysfunction, where improved blood flow to certain tissues is desired .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can impact the absorption of orally administered drugs. Additionally, factors such as pH can influence the ionization state of the drug, which can affect its absorption and distribution. The action of this compound could also be influenced by the concurrent use of other medications .

Propriétés

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazine-1-carbothioyl)phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6OS2/c1-5-7-17-19-20(28(4)26-17)22(31)25-21(24-19)16-14-15(8-9-18(16)30-6-2)23(32)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBHSRKRWPQIHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=S)N4CCN(CC4)C)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1333233-46-7 |

Source

|

| Record name | Dithiodesmethylcarbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333233467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITHIODESMETHYLCARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59C89P1O6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)